molecular formula C16H24BNO3 B11762181 2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

Cat. No.: B11762181
M. Wt: 289.2 g/mol
InChI Key: SGCNEEWVAZOBSP-UHFFFAOYSA-N
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Description

2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is a compound that features a boronic ester group Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide typically involves the reaction of a boronic acid derivative with an appropriate amide precursor. One common method involves the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a boron source. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The amide group can participate in hydrogen bonding, further enhancing its reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide apart from similar compounds is its unique combination of a boronic ester and an amide group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it particularly valuable in synthetic chemistry and materials science.

Properties

Molecular Formula

C16H24BNO3

Molecular Weight

289.2 g/mol

IUPAC Name

2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

InChI

InChI=1S/C16H24BNO3/c1-14(2,13(18)19)11-8-7-9-12(10-11)17-20-15(3,4)16(5,6)21-17/h7-10H,1-6H3,(H2,18,19)

InChI Key

SGCNEEWVAZOBSP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)C(=O)N

Origin of Product

United States

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